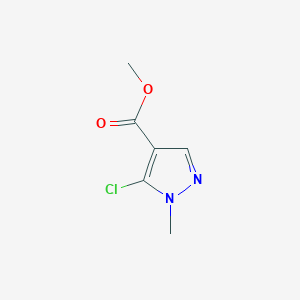

5-氯-1-甲基-1H-吡唑-4-羧酸甲酯

货号 B1338244

CAS 编号:

88398-85-0

分子量: 174.58 g/mol

InChI 键: GXCHZTZQQJQKAN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (M5C1MP4C) is an organic compound that has been used in a wide range of scientific research applications. It is a white, odorless and crystalline solid that is soluble in water and other organic solvents. It is a relatively new compound, and its use as a research tool is increasing due to its unique properties and potential applications.

科学研究应用

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes include the synthesis of bioactive chemicals that have numerous pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

- Pyrazoles are also used in agrochemistry . A series of pyrazole derivatives is used as insecticides, fungicides, and herbicides .

- The methods of application involve the synthesis of 5-chloropyrazole-4-carbaldehyde, which is an important intermediate for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .

- The outcomes include the production of effective fungicidal agents and compounds with potential antifungal activities for the control of some plant diseases .

Medicinal Chemistry and Drug Discovery

Agrochemistry

- Pyrazoles are used in coordination chemistry . They can act as ligands and form complexes with various metals .

- The methods of application involve the synthesis of pyrazole derivatives and their subsequent reaction with metal salts to form complexes .

- The outcomes include the formation of metal-pyrazole complexes that have potential applications in catalysis, magnetism, and luminescence .

- Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds that have potential applications in various fields .

- The methods of application involve the reaction of pyrazole derivatives with organometallic reagents .

- The outcomes include the synthesis of organometallic compounds that can be used as catalysts in various chemical reactions .

- Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .

- The methods of application involve the synthesis of hydrazine-coupled pyrazoles and their subsequent evaluation against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- The outcomes include the discovery of compounds with superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

- “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is an important intermediate in the synthesis of Chlorpyrifos , a widely used organophosphate insecticide .

- The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form Chlorpyrifos .

- The outcomes include the production of Chlorpyrifos, which is used to control a variety of insects in wide range of settings .

Coordination Chemistry

Organometallic Chemistry

Antileishmanial and Antimalarial Activities

Intermediate in the Synthesis of Chlorpyrifos

- Pyrazoles are used in silver-mediated [3 + 2] cycloaddition . This is a type of reaction that combines two molecules to form a larger one .

- The methods of application involve the use of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) in the presence of a silver catalyst .

- The outcomes include the synthesis of monosubstituted pyrazoles .

- Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The outcomes include the discovery of compounds with diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is used as an intermediate in the synthesis of other compounds .

- The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form the desired compounds .

- The outcomes include the production of various compounds that have potential applications in various fields .

Silver-Mediated [3 + 2] Cycloaddition

Pharmacological Activities

Intermediate in the Synthesis of Other Compounds

属性

IUPAC Name |

methyl 5-chloro-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHZTZQQJQKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226686 |

Source

|

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

CAS RN |

88398-85-0 |

Source

|

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

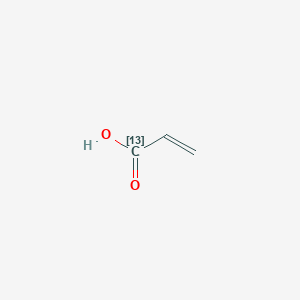

(113C)Prop-2-enoic acid

95387-98-7

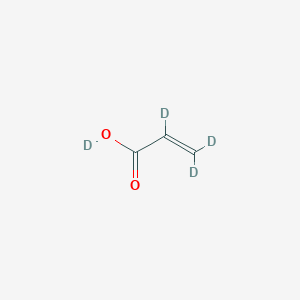

Acrylic acid-d4

285138-82-1

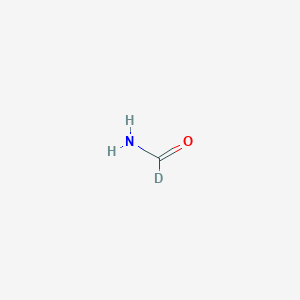

Formamide-1-d

35692-88-7

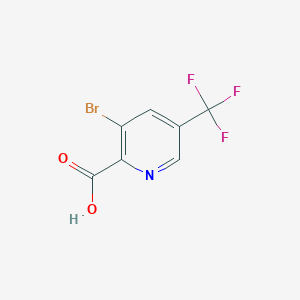

3-Bromo-5-(trifluoromethyl)picolinic acid

959245-76-2